molecular formula C26H23FN2O4S B11438787 [3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](2-methoxyphenyl)methanone

[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](2-methoxyphenyl)methanone

Cat. No.: B11438787
M. Wt: 478.5 g/mol
InChI Key: XJZAVOJVLMXCME-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is a synthetic organic compound that belongs to the class of benzoxadiazocines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxadiazocine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The fluorophenyl, methoxy, and thioxo groups can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or other suitable reactions.

    Final Coupling: The final step may involve coupling the benzoxadiazocine core with the methoxyphenylmethanone moiety using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Optimization of reaction conditions to minimize by-products and maximize yield.
  • Implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone
  • 3-(4-bromophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C26H23FN2O4S

Molecular Weight

478.5 g/mol

IUPAC Name

[10-(4-fluorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C26H23FN2O4S/c1-26-15-20(18-8-6-10-22(32-3)23(18)33-26)28(24(30)19-7-4-5-9-21(19)31-2)25(34)29(26)17-13-11-16(27)12-14-17/h4-14,20H,15H2,1-3H3

InChI Key

XJZAVOJVLMXCME-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5OC

Origin of Product

United States

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